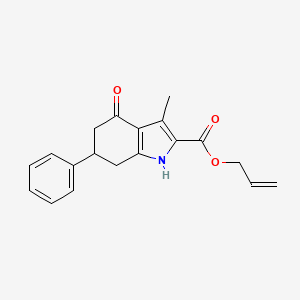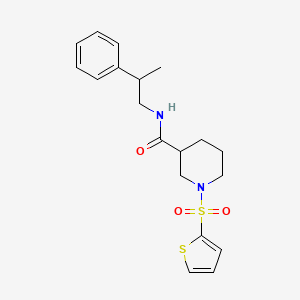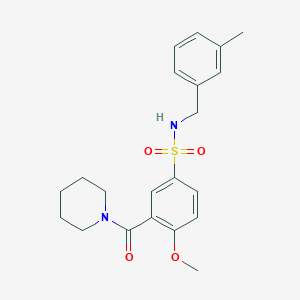![molecular formula C20H21N3O B4839459 N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide](/img/structure/B4839459.png)
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide
Übersicht
Beschreibung
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide, also known as PHD-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of various diseases. PHD-1 inhibitors have been shown to regulate the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in the body's response to low oxygen levels.
Wirkmechanismus
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide acts as a N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitor, which prevents the degradation of HIF-α subunits by inhibiting the activity of prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on the HIF-α subunits, which leads to their ubiquitination and subsequent degradation by the proteasome. Inhibition of PHDs leads to the stabilization of HIF-α subunits, which translocate to the nucleus and form a complex with HIF-β subunits. This complex binds to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their upregulation.
Biochemical and Physiological Effects:
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors increase the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. In vivo studies have shown that N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors improve cardiac function, reduce infarct size, and increase neovascularization in animal models of myocardial infarction. N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors have also been shown to have neuroprotective effects in animal models of cerebral ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has several advantages for lab experiments. It is a potent and selective N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitor, which makes it a useful tool for studying the HIF pathway. It is also stable and easy to synthesize, which makes it readily available for research purposes. However, it has some limitations as well. It has poor solubility in aqueous solutions, which limits its use in in vivo studies. It also has a short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has several potential future directions for research. One direction is the development of more potent and selective N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. Future research could also focus on the identification of biomarkers that predict the response to N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors and the development of personalized treatment strategies.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors have been shown to regulate the HIF pathway, which plays a crucial role in the body's response to low oxygen levels. The activation of the HIF pathway leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, which are essential for the survival of cells under hypoxic conditions.
Eigenschaften
IUPAC Name |
N-[4-(imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-19(17-6-4-3-5-7-17)20(24)22-18-10-8-16(9-11-18)14-23-13-12-21-15-23/h3-13,15,19H,2,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQOIHODIWXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4839387.png)

![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)
![5-ethyl-3-(3-hydroxypropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839408.png)


![methyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4839430.png)
![5-(5-chloro-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4839435.png)


![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-chlorobenzoate](/img/structure/B4839466.png)
![1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4839482.png)